4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene
Description
Properties
CAS No. |
887585-20-8 |
|---|---|
Molecular Formula |
C8H7BrF2O |
Molecular Weight |
237.04 g/mol |
IUPAC Name |
5-(bromomethyl)-1,2-difluoro-3-methoxybenzene |
InChI |
InChI=1S/C8H7BrF2O/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3H,4H2,1H3 |
InChI Key |
YBSQDVSUHYQQLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CBr)F)F |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Sequential Aromatic Substitution
Benzylation and Methoxylation of 3,4-Difluorophenol
The foundational route begins with 3,4-difluorophenol, which undergoes benzylation using benzyl bromide in a 2-butanone/water biphasic system. Tetrabutylammonium bromide catalyzes this phase-transfer reaction, achieving 97% conversion to 4-(benzyloxy)-1,2-difluorobenzene at 50°C over 18 hours. Subsequent methoxylation introduces the O-methyl group via potassium tert-butoxide and methanol in a toluene/N-methylpyrrolidone (NMP) solvent mixture (8:2 v/v). This step proceeds at 95°C for 5 hours, yielding 4-(benzyloxy)-1-fluoro-2-methoxybenzene with 97% efficiency.
Table 1: Key Reaction Parameters for Benzylation and Methoxylation
| Step | Reagents | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Benzylation | Benzyl bromide, NaI, TBAB | 2-Butanone/H2O | 50°C | 18 h | 97% |
| Methoxylation | KOtBu, MeOH | Toluene/NMP (8:2) | 95°C | 5 h | 97% |
Debenzylation and Bromination
Hydrogenolysis of the benzyl group occurs under 30 psi H₂ using palladium-on-carbon (Pd/C) in ethanol, yielding 4-fluoro-3-methoxyphenol (FMP) with 72% recovery after distillation. The critical bromomethylation employs 1-bromomethylcyclopropane in a 2-butanone/water system with sodium iodide, achieving 85–97% conversion to the target compound. Purification via cyclohexane recrystallization elevates final purity to >99%.
Direct Bromination Using Decarboxylative Pathways
Decarboxylative Bromination of Aromatic Acids
A single-step protocol utilizes tetrabutylammonium tribromide (Bu₄NBr₃) to brominate 4-methoxy-3,5-difluorobenzoic acid in acetonitrile at 23°C. This radical-mediated process achieves 94% yield within 16 hours, bypassing intermediate isolation. The reaction mechanism involves in situ generation of bromine radicals, which abstract hydrogen from the methyl group, followed by bromine atom transfer.
Table 2: Comparative Efficiency of Bromination Methods
| Method | Substrate | Brominating Agent | Solvent | Yield |
|---|---|---|---|---|
| Multi-Step | 4-Fluoro-3-methoxyphenol | 1-Bromomethylcyclopropane | 2-Butanone | 92% |
| Decarboxylative | 4-Methoxy-3,5-difluorobenzoic acid | Bu₄NBr₃ | MeCN | 94% |
Alternative Halogen Exchange Approaches
Bromine-Chlorine Exchange in Dichlorobenzenes
Optimization and Yield Analysis
Solvent and Temperature Effects
The toluene/NMP mixture in methoxylation enhances reagent solubility, reducing side reactions like demethylation. Lower temperatures (<95°C) minimize Fries rearrangement, preserving ring integrity. Conversely, decarboxylative bromination benefits from polar aprotic solvents (e.g., MeCN), stabilizing radical intermediates.
Comparative Analysis of Synthesis Routes
The multi-step route offers scalability (>100 g batches) but demands rigorous intermediate purification. Decarboxylative bromination, while efficient, requires specialized reagents (Bu₄NBr₃) and exhibits limited substrate tolerance. Halogen exchange methods remain exploratory but could reduce reliance on pre-functionalized substrates.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes S<sub>N</sub>2 reactions with various nucleophiles, facilitated by polar aprotic solvents and mild bases. Key examples include:
Table 1: Nucleophilic Substitution Reactions
-
Mechanistic Insights :
-
The reaction with pyrazole derivatives proceeds via a bimolecular mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing bromide .
-
Steric hindrance is minimized due to the linear geometry of the S<sub>N</sub>2 transition state, allowing efficient substitution even in aromatic systems.
-
Alkylation Reactions
The compound acts as an alkylating agent in the presence of bases, transferring the methyl group to nucleophilic sites:
Table 2: Alkylation Reactions
| Substrate | Base/Solvent | Product Type | Conditions | Reference |
|---|---|---|---|---|
| Benzimidazole | K<sub>2</sub>CO<sub>3</sub>, DMF | Benzimidazole benzyl derivative | RT, 8h |
-
Key Observations :
Influence of Substituents on Reactivity
-
Fluorine Atoms :
-
Methoxy Group :
-
Stabilizes intermediates through resonance but does not participate directly in reactions under mild conditions.
-
Reaction Optimization
-
Solvent Effects : DMF enhances reaction rates in azide formation due to its high polarity and ability to stabilize transition states .
-
Temperature : Elevated temperatures (65–70°C) are critical for achieving high yields in S<sub>N</sub>2 reactions without side products .
This compound’s versatility in nucleophilic substitutions and alkylations underscores its importance in organic synthesis, particularly in contexts requiring regioselective functionalization. Experimental data confirm its reliability under optimized conditions, making it a staple in medicinal and materials chemistry.
Scientific Research Applications
4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functional materials with specific electronic or photophysical properties.
Biological Studies: Employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Substituent Effects and Reactivity
Key Observations :
- The methoxy group in the target compound enhances solubility in polar aprotic solvents compared to the less-polar 4-(Bromomethyl)benzaldehyde.
- Fluorine atoms increase ring electron deficiency, making the target compound less reactive toward electrophilic substitution than 4-Bromo-1,2-diaminobenzene, where amino groups activate the ring.
- Bromomethyl in all three compounds facilitates cross-coupling or alkylation reactions, but the presence of additional functional groups (e.g., aldehyde or amino) diversifies their applications .
Physical Properties and Stability
Notes:
- The methoxy and fluorine groups in the target compound may lower its melting point compared to the crystalline 4-Bromo-1,2-diaminobenzene.
- All compounds require storage in inert atmospheres or desiccators to prevent degradation .
Biological Activity
4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene (CAS No. 887585-20-8) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C8H7BrF2O. It features a bromomethyl group, a methoxy group, and two fluorine atoms attached to a benzene ring. These substituents can significantly influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H7BrF2O |
| Molecular Weight | 237.04 g/mol |
| IUPAC Name | This compound |
| CAS Number | 887585-20-8 |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A notable study evaluated its effectiveness against Gram-positive and Gram-negative bacteria using the Minimum Inhibitory Concentration (MIC) method.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 35 |
The compound demonstrated lower MIC values compared to standard antibiotics such as ceftriaxone, indicating its potential as a novel antimicrobial agent .
The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential cellular processes. The presence of halogen atoms (bromine and fluorine) enhances lipophilicity, allowing better penetration into bacterial cells. Additionally, the methoxy group may facilitate hydrogen bonding with target proteins or nucleic acids, further contributing to its biological effects .
Case Studies
A series of experiments conducted on various derivatives of halogenated benzene compounds highlighted the effectiveness of this compound in inhibiting bacterial growth. For instance:
- Study on Staphylococcus aureus : The compound was tested against multiple strains of MRSA (Methicillin-resistant Staphylococcus aureus), showing promising results with an MIC of 25 µM.
- Efficacy Against Biofilms : Another study assessed its ability to disrupt biofilm formation in E. coli cultures. The compound reduced biofilm mass by approximately 50% at a concentration of 40 µM.
- Comparative Analysis : In comparative studies with similar compounds lacking halogen substituents, it was observed that the presence of bromine and fluorine significantly enhanced antimicrobial potency .
Q & A
Q. Handling Considerations :
- The bromomethyl group is highly reactive, necessitating anhydrous conditions and inert atmospheres (e.g., N₂) during synthesis .
- Safety protocols mandate PPE (gloves, goggles, lab coats) due to potential skin/eye irritation and respiratory hazards .
Basic: What synthetic routes are commonly employed for the preparation of this compound?
Answer:
While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous bromomethyl aromatic systems suggest two methodologies:
Electrophilic Bromination :
- Bromination of a methyl group on a fluorinated aromatic scaffold using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
- Example: Synthesis of 4-(bromomethyl)-6-methyl-2H-chromen-2-one involved bromination with NBS in CCl₄ .
Multi-Step Functionalization :
Q. Optimization Tips :
- Use TLC or HPLC to track intermediate formation .
- Purify via column chromatography (silica gel, hexane/EtOAc) to isolate the product .
Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?
Answer:
Primary Methods :
- NMR Spectroscopy :
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z: 237.041) .
- X-ray Crystallography :
Q. Purity Assessment :
- HPLC with UV detection (λ = 254 nm) to quantify impurities .
- Melting point analysis (if crystalline) to compare with literature values .
Advanced: How does the electronic environment of the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
Answer:
The electron-withdrawing effects of adjacent fluorine and methoxy groups significantly modulate reactivity:
- Activation of the C-Br Bond :
- Steric and Electronic Effects :
- Methoxy at C6 may sterically hinder nucleophilic attack but also donate electron density via resonance, creating a balance between reactivity and stability .
Q. Experimental Validation :
- Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) under controlled conditions (solvent polarity, temperature) .
- Computational modeling (DFT) to map charge distribution and transition states .
Advanced: What experimental strategies can address discrepancies in reported synthetic yields or purity levels across studies?
Answer:
Common discrepancies arise from:
Q. Troubleshooting Workflow :
Reproduce Baseline Conditions : Strictly follow documented protocols (e.g., solvent, catalyst loading) .
Systematic Variation : Adjust one parameter (e.g., temperature, stoichiometry) per experiment to identify critical factors.
Cross-Validate Analytics : Compare NMR, MS, and XRD data with literature to confirm structural integrity .
Advanced: What are the stability profiles of this compound under varying storage conditions?
Answer:
Documented Stability Issues :
Q. Degradation Product Identification :
- HPLC-MS/MS : Monitor for peaks corresponding to debrominated byproducts (e.g., 6-methoxy-1,2-difluorotoluene) .
- TGA/DSC : Assess thermal decomposition pathways and safe storage thresholds .
Q. Recommendations :
- Use stabilizers (e.g., BHT) in stock solutions to inhibit radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
